molecular formula C16H11BrN4O2S B2896132 4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol CAS No. 688792-19-0

4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol

Cat. No.: B2896132
CAS No.: 688792-19-0
M. Wt: 403.25
InChI Key: VPLDNUZIEJYAHM-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities . They are known to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are considered important in drug design, discovery, and development .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves various synthetic approaches . For instance, intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol led to the formation of a related compound .


Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse and depend on the specific substituents present on the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines depend on their specific structure and substituents. For example, a related compound has been reported to have a remarkable measured density of 1.91 g cm−3 at 20 °C and excellent thermal stability .

Scientific Research Applications

Structural Characteristics and Synthesis Methods

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The synthesis of such compounds often involves multicomponent reactions that are atom-economical and provide access to complex structures efficiently. For instance, the synthesis of triazolo[3,4-b][1,3,4]thiadiazines and related compounds can be achieved through reactions involving amino-triazole-thiols with various phenacyl bromides and other reagents in specific solvents, highlighting the adaptability of these frameworks for functionalization and modification (K. Sujatha et al., 2018; R. M. Sarhan et al., 2014).

Bioactivity Potential

The structural motif of triazolo[3,4-b][1,3,4]thiadiazine is known for its potential in bioactive applications, including antimicrobial, antitumor, and anticancer properties. Studies have demonstrated the synthesis of derivatives with modifications that exhibit in vitro antitumor activity, suggesting their potential utility in developing new therapeutic agents (K. Bhat et al., 2009). Moreover, the synthesis of novel spiro heterocycles containing triazine nucleus has shown some inhibitory action against gram-positive and gram-negative microorganisms, indicating the compound's utility in antimicrobial applications (V. Dabholkar & T. Ravi, 2010).

Future Directions

The future research directions for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include the development of new synthetic approaches, further exploration of their pharmacological activities, and the design and development of new drugs based on this scaffold .

Properties

IUPAC Name

4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O2S/c17-11-4-1-9(2-5-11)15-18-19-16-21(15)20-12(8-24-16)10-3-6-13(22)14(23)7-10/h1-7,22-23H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLDNUZIEJYAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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